

Blutron labeling protocol for specific cellular organelles

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Compound of Interest

Compound Name: *Blutron*

Cat. No.: *B1672290*

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{"product_name": "**Blutron** MitoTracker Blue", "product_description": "**Blutron** MitoTracker Blue is a novel, cell-permeant fluorescent dye that selectively accumulates in the mitochondria of live cells. Its proprietary chemical structure allows for high specificity and photostability, making it an ideal probe for studying mitochondrial dynamics, membrane potential, and morphology.

Blutron's accumulation within the mitochondria is dependent on the mitochondrial membrane potential, serving as a reliable indicator of cellular health.[1][2] This probe is excitable by standard blue laser lines and exhibits minimal cytotoxicity at recommended concentrations, enabling long-term live-cell imaging experiments.", "target_organelle":

"Mitochondria", "excitation_emission_spectra": "Excitation: 405 nm, Emission: 450 nm", "quantum_yield": "0.65", "photostability": "High", "storage_conditions": "Store at -20°C, protected from light and moisture.[3]"}

Application Notes and Protocols: Blutron MitoTracker Blue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Blutron MitoTracker Blue is a state-of-the-art fluorescent probe designed for the precise and efficient labeling of mitochondria in living cells. Mitochondria are vital organelles involved in cellular energy production, metabolism, and apoptosis.[4] Visualizing these dynamic structures is crucial for understanding their role in cellular physiology and disease. **Blutron** MitoTracker

Blue is a cationic dye that passively diffuses across the plasma membrane and accumulates in the mitochondria due to the negative mitochondrial membrane potential.^{[5][6]} This characteristic makes it a robust tool for assessing mitochondrial health and function in real-time. Its high photostability and low toxicity profile allow for extended imaging sessions with minimal impact on cell viability.^[3]

Data Presentation: Quantitative Summary

The following tables provide a summary of the key quantitative parameters for utilizing **Blutron** MitoTracker Blue. Optimal conditions may vary depending on the cell type and specific experimental design.

Table 1: Reagent Specifications and Recommended Concentrations

Parameter	Value	Notes
Product Name	Blutron MitoTracker Blue	
Target Organelle	Mitochondria	
Excitation Wavelength	405 nm	
Emission Wavelength	450 nm	
Stock Solution Concentration	1 mM in anhydrous DMSO	Prepare fresh or store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. ^[7]
Recommended Final Working Concentration	50 - 250 nM	The optimal concentration should be determined experimentally for each cell type to minimize potential artifacts and toxicity. ^[7]

Table 2: Typical Incubation and Imaging Parameters

Parameter	Recommended Range	Notes
Incubation Time	15 - 45 minutes	Optimize for your specific cell type and experimental goals. [4]
Incubation Temperature	37°C	Or the optimal growth temperature for the cell line being used.[4]
Washing Steps	2-3 times with pre-warmed medium or buffer	This is a critical step to reduce background fluorescence and remove unbound dye.[4]
Imaging Medium	Pre-warmed live-cell imaging medium (e.g., phenol red-free medium)	Supplemented as needed to maintain cell health during imaging.[4]

Experimental Protocols

Reagent Preparation

- **Blutron** MitoTracker Blue Stock Solution (1 mM):
 - Before opening, allow the vial of lyophilized **Blutron** MitoTracker Blue to equilibrate to room temperature.
 - Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.[7]
 - Mix thoroughly until the dye is completely dissolved.
 - Store the stock solution in small, single-use aliquots at -20°C, protected from light.[3]
- **Blutron** MitoTracker Blue Staining Solution (Working Concentration):
 - On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM stock solution in a pre-warmed (37°C) live-cell imaging medium to the desired final concentration (typically between 50-250 nM).[4]

- The optimal concentration should be determined by performing a concentration gradient experiment to find the lowest possible concentration that provides a strong signal with minimal background.

Staining Protocol for Adherent Cells

- Culture cells on sterile glass-bottom dishes or chambered coverglass suitable for fluorescence microscopy.[3]
- When cells have reached the desired confluency, remove the culture medium.
- Wash the cells once with pre-warmed (37°C) live-cell imaging medium.[4]
- Add the prepared **Blutron** MitoTracker Blue staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-45 minutes in a 37°C incubator with appropriate CO2 levels, protected from light.[4]
- Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.[3]
- Add fresh, pre-warmed live-cell imaging medium to the cells.
- The cells are now ready for imaging under a fluorescence microscope equipped with a DAPI filter set or a 405 nm laser line.

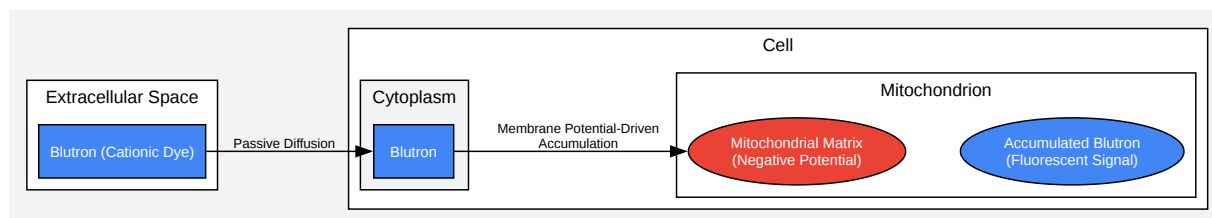
Staining Protocol for Suspension Cells

- Obtain a single-cell suspension from your culture.
- Centrifuge the cells and carefully aspirate the supernatant.
- Gently resuspend the cell pellet in the pre-warmed (37°C) **Blutron** MitoTracker Blue staining solution.[7]
- Incubate the cells for 15-45 minutes under appropriate growth conditions, protected from light.[7]

- Centrifuge the cells again and remove the staining solution.
- Resuspend the cell pellet in fresh, pre-warmed medium or buffer.
- The cells are now ready for analysis by flow cytometry or for mounting on a slide for fluorescence microscopy.

Mandatory Visualizations

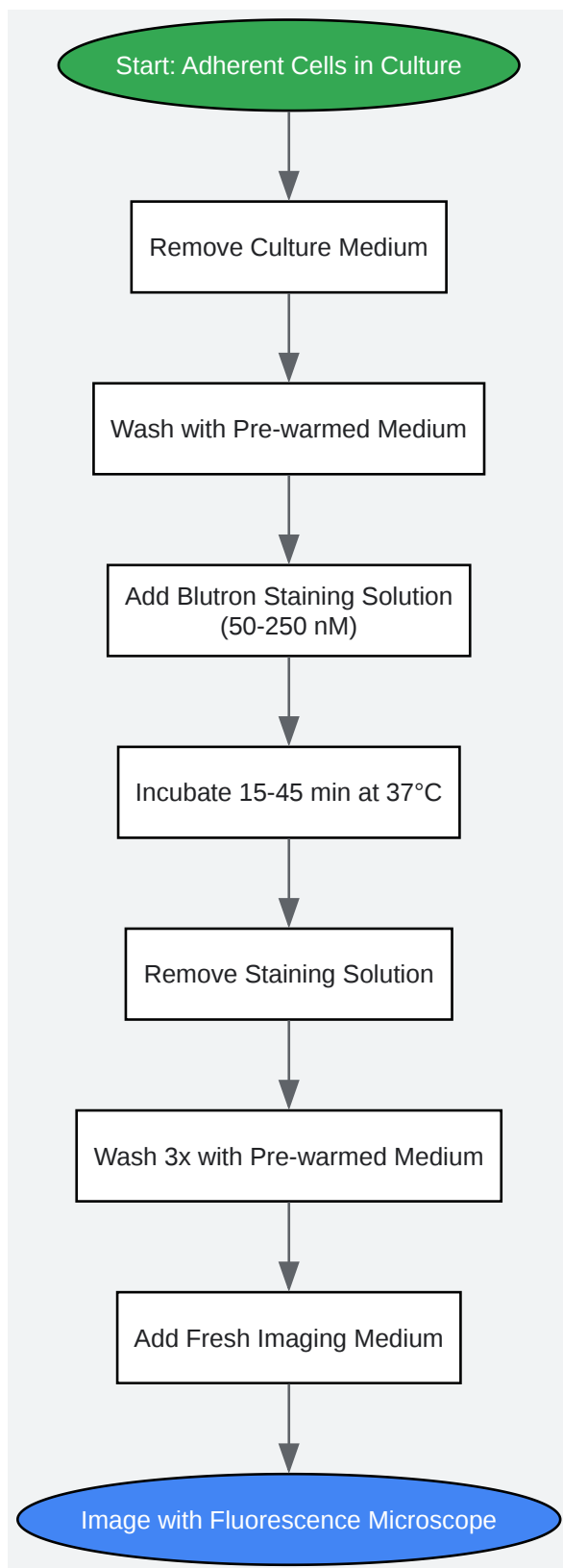
Diagram 1: Blutron MitoTracker Blue - Hypothetical Mechanism of Action



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Caption: Hypothetical mechanism of **Blutron** accumulation in mitochondria.

Diagram 2: Experimental Workflow for Staining Adherent Cells



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Caption: Workflow for live-cell mitochondrial staining of adherent cells.

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